Olfactory Threshold: A 60x Lower Detection Level than Linalool
Myrcenol has a significantly lower olfactory detection threshold compared to linalool, enabling more efficient use in flavor and fragrance applications. Specifically, myrcenol's odor threshold in water is reported to be 0.1 ppm, while linalool's is 6 ppm [1][2]. This difference translates to a 60-fold higher sensitivity for myrcenol.
| Evidence Dimension | Olfactory Detection Threshold in Water |
|---|---|
| Target Compound Data | 0.1 ppm |
| Comparator Or Baseline | Linalool: 6 ppm |
| Quantified Difference | Myrcenol is detectable at a concentration 60 times lower than linalool. |
| Conditions | Sensory evaluation in aqueous solution. |
Why This Matters
This extreme sensitivity makes myrcenol a potent and cost-effective choice for creating powerful, long-lasting fresh and citrus notes at low concentrations, minimizing formulation costs and potential off-flavors.
- [1] Chemsrc. (2026). 马鞭草烯醇在香料中的应用? View Source
- [2] Food Chemistry. (2019). Table 5.34. Sensory properties of some terpenes. View Source
